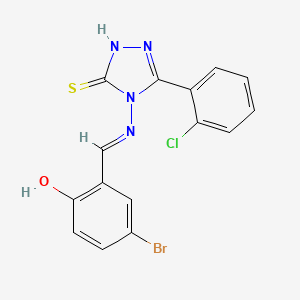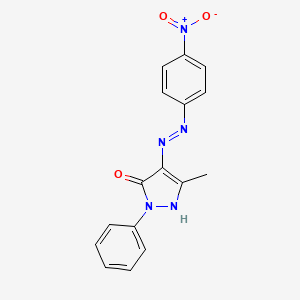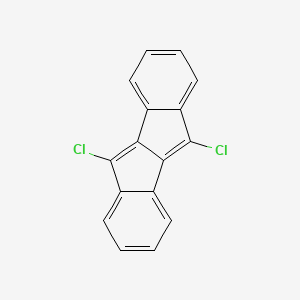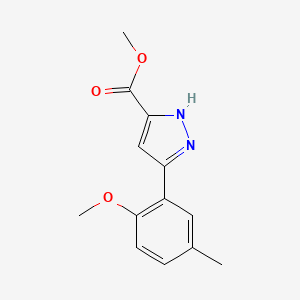![molecular formula C23H21BrO6 B12049853 ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12049853.png)
ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C23H21BrO6. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by esterification and etherification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine .
Industrial Production Methods
the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized benzofuran compounds .
Applications De Recherche Scientifique
Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-bromo-5-{[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-{[(2,5-dimethylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-{[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Uniqueness
What sets ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxo-2-butenyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C23H21BrO6 |
|---|---|
Poids moléculaire |
473.3 g/mol |
Nom IUPAC |
ethyl 6-bromo-5-[(E)-4-ethoxy-4-oxobut-2-enoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H21BrO6/c1-3-27-20(25)11-8-12-29-19-13-16-18(14-17(19)24)30-22(15-9-6-5-7-10-15)21(16)23(26)28-4-2/h5-11,13-14H,3-4,12H2,1-2H3/b11-8+ |
Clé InChI |
LJPWXOTYHDPRIU-DHZHZOJOSA-N |
SMILES isomérique |
CCOC(=O)/C=C/COC1=C(C=C2C(=C1)C(=C(O2)C3=CC=CC=C3)C(=O)OCC)Br |
SMILES canonique |
CCOC(=O)C=CCOC1=C(C=C2C(=C1)C(=C(O2)C3=CC=CC=C3)C(=O)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12049785.png)

![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)

![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide](/img/structure/B12049802.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12049806.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12049816.png)


![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)


